molecular formula C9H12FNO B1526908 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene CAS No. 883542-48-1

1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene

Cat. No. B1526908
CAS RN: 883542-48-1
M. Wt: 169.2 g/mol
InChI Key: TYIRFITUACUYQZ-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-YL)oxy]-2-fluorobenzene, also known as 1-fluoro-2-aminopropane, is an organic compound with the molecular formula C7H13FNO. It is a colorless liquid that is soluble in most organic solvents, and is used in a variety of scientific research applications. It is a versatile compound that is used in a variety of synthetic reactions and is also used in the synthesis of various pharmaceuticals.

Scientific Research Applications

Analytical Applications in Protein and Amino Acid Assays

1-Fluoro-2,4-dinitrobenzene (FDNB) has been used extensively in the assay of serum amino acids due to its reaction with amino acids under specific conditions, which allows for the quantitative determination of amino acids in serum samples (Rapp, 1963). This application is crucial for clinical chemistry and biochemical studies where the accurate measurement of amino acid levels is necessary.

Organometallic Chemistry and Catalysis

The presence of fluorine in benzene derivatives, such as 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene, influences their chemical properties significantly. For instance, partially fluorinated benzenes are recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents alter the π-electron density, making these compounds weak ligands to metal centers and hence useful as solvents or ligands in various catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Synthetic Applications

Fluorobenzenes, including derivatives similar to 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene, have been employed in the synthesis of fluoroamines and other fluorinated organic compounds. These reactions are of great interest for creating building blocks in organic synthesis, pharmaceuticals, and agrochemicals due to the unique reactivity of fluorine-containing compounds. For example, N-benzyl fluoroamines have been synthesized from β-amino alcohols, showcasing the utility of fluorinated compounds in the preparation of fluoroamines with specific chirality (Posakony & Tewson, 2002).

Safety and Hazards

Safety data for 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene suggests several precautions. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It’s also recommended to handle this compound in a well-ventilated area or outdoors .

properties

IUPAC Name

2-(2-fluorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIRFITUACUYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene

CAS RN

883542-48-1
Record name 1-[(1-aminopropan-2-yl)oxy]-2-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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